2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)aceticacid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated tetrahydropyran ring. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In drug development, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Lacks the fluorine atom.
Uniqueness
The presence of both the Boc protecting group and the fluorinated tetrahydropyran ring makes 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid unique. The Boc group provides stability during synthesis, while the fluorine atom can impart specific electronic and steric properties.
Properties
Molecular Formula |
C12H20FNO5 |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-(4-fluorooxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H20FNO5/c1-11(2,3)19-10(17)14-8(9(15)16)12(13)4-6-18-7-5-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
UFNDDNHOYAGTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCOCC1)F |
Origin of Product |
United States |
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